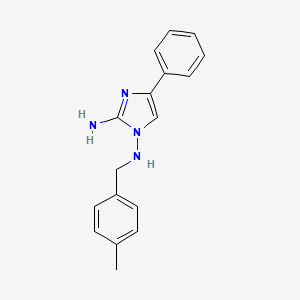
N~1~-(4-methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine
説明
N~1~-(4-methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine (NMBPIDA) is an organic compound belonging to the family of imidazole diamines. It is a colorless solid with a molecular weight of 263.36 g/mol. NMBPIDA is a versatile compound that has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, a catalyst in organic reactions, and a biochemical and physiological agent.
科学的研究の応用
Synthesis and Biological Evaluation
The synthesis and biological evaluation of substituted imidazolidine derivatives, including compounds structurally related to N1-(4-methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine, have shown promise in the development of pharmaceutical agents with potent anti-inflammatory and analgesic properties. A study synthesized a range of these derivatives and evaluated their bioactivity, revealing that certain compounds exhibited significant anti-inflammatory and analgesic actions while maintaining a superior gastrointestinal safety profile compared to the control, Indomethacin. This suggests the potential of these compounds for further research and development as orally active anti-inflammatory agents with low toxicity risk (Husain et al., 2015).
Pharmacokinetics and Thromboxane Inhibition
The pharmacokinetic behavior and therapeutic effects of new imidazole derivatives, such as sodium 4-[alpha-hydroxy-5-(1-imidazolyl)-2-methylbenzyl]-3,5-dimethylbenzoate dihydrate, have been studied for their potential in preventing ischemic circulatory disorders. These compounds act as selective inhibitors of thromboxane synthetase, showing prolonged inhibition of thromboxane production in animal models after oral administration. The slow dissociation from thromboxane synthetase's active sites suggests these compounds' potential as long-lasting therapeutic agents in thrombotic disorders (Iwata et al., 1990).
Neuroprotective Effects
Research into novel azaindolizinone derivatives, such as ZSET1446 (spiro[imidazo[1,2-a]pyridine-3,2-indan]-2(3H)-one), has explored their neuroprotective effects, particularly in cognitive impairments induced by substances like methamphetamine. ZSET1446 has demonstrated significant efficacy in ameliorating recognition memory impairments without affecting exploratory behavior, pointing to its potential for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia (Ito et al., 2007).
Anticancer Activity
Studies on the anticancer activity of imidazole and phenyl dialkyl triazenes have shown broad-spectrum anti-tumor action against tumors resistant to conventional alkylating agents. These compounds require at least one N-methyl group for anticancer activity, highlighting the importance of structural features in their effectiveness. This research contributes to understanding the molecular mechanisms behind their anticancer properties and their potential therapeutic applications (Audette et al., 1973).
特性
IUPAC Name |
1-N-[(4-methylphenyl)methyl]-4-phenylimidazole-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-13-7-9-14(10-8-13)11-19-21-12-16(20-17(21)18)15-5-3-2-4-6-15/h2-10,12,19H,11H2,1H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFOGZNSSXSKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNN2C=C(N=C2N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-Methylbenzyl)-4-phenyl-1H-imidazole-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



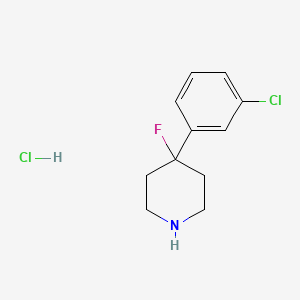
![Methyl 2-[(2,2-difluoroethyl)amino]acetate hydrochloride](/img/structure/B1434027.png)
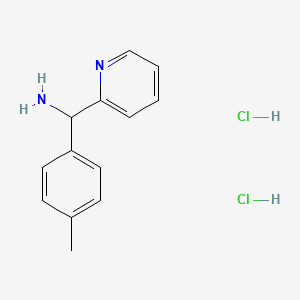
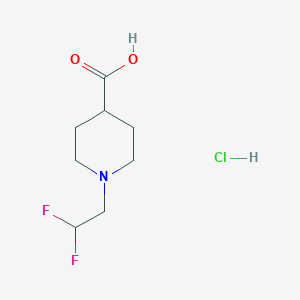

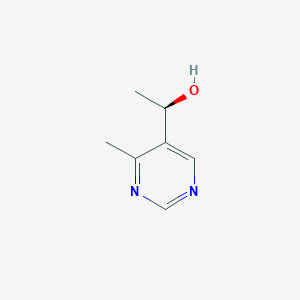
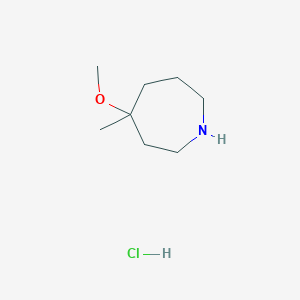
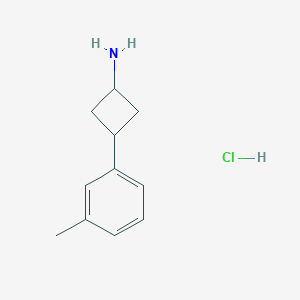
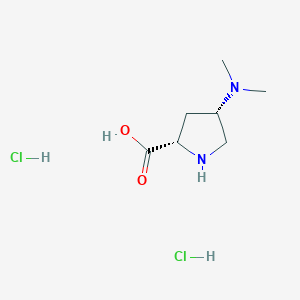

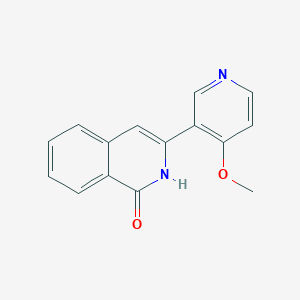
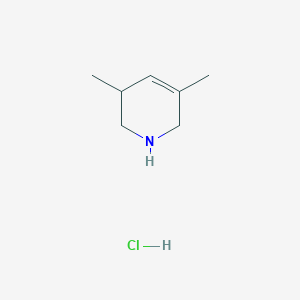
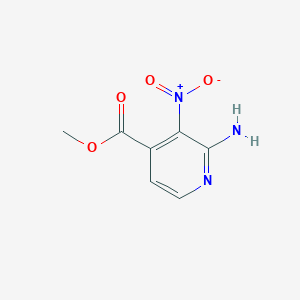
![5-[Methyl(propan-2-yl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B1434045.png)